molecular formula C18H18FN3O2 B560637 THK5351 CAS No. 1707147-26-9

THK5351

Cat. No.: B560637
CAS No.: 1707147-26-9
M. Wt: 327.4 g/mol
InChI Key: DLVXFZWSPCOWSN-CQSZACIVSA-N
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Description

THK-5351 is a positron emission tomography tracer used primarily for imaging tau protein aggregates in the brain. Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease. THK-5351 binds to monoamine oxidase B, an enzyme found in astrocytes, which are star-shaped glial cells in the brain and spinal cord .

Preparation Methods

The synthesis of THK-5351 involves several steps. The precursor, (S)-2-(2-methylaminopyrid-5-yl)-6-[[2-(tetrahydro-2H-pyran-2-yloxy)-3-tosyloxy]propoxy] quinoline, is subjected to fluorination using fluorine-18. The reaction is carried out in dimethyl sulfoxide at 110°C for 10 minutes. After hydrolysis, the final product is purified by high-performance liquid chromatography . The overall radiochemical yield is approximately 31.9%, and the process takes about 75 minutes .

Chemical Reactions Analysis

THK-5351 undergoes several types of chemical reactions, including:

    Oxidation: THK-5351 can be oxidized in the presence of oxidizing agents.

    Reduction: It can be reduced using reducing agents.

    Substitution: THK-5351 can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents used in these reactions include dimethyl sulfoxide, potassium methanesulfonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

THK-5351 is widely used in scientific research, particularly in the field of neurodegenerative diseases. Its primary application is in positron emission tomography imaging to detect tau protein aggregates in the brain. This imaging technique is crucial for the early diagnosis and monitoring of diseases such as Alzheimer’s disease and frontotemporal dementia . Additionally, THK-5351 is used to study the distribution and density of monoamine oxidase B in the brain, providing insights into various neurological conditions .

Mechanism of Action

THK-5351 exerts its effects by binding to monoamine oxidase B in astrocytes. Monoamine oxidase B is an enzyme involved in the breakdown of monoamines, which are neurotransmitters such as dopamine and serotonin. By binding to this enzyme, THK-5351 allows for the visualization of tau protein aggregates in the brain through positron emission tomography imaging . This binding helps in identifying regions of the brain affected by neurodegenerative diseases .

Comparison with Similar Compounds

While all these tracers target tau protein aggregates, THK-5351 has shown higher binding affinity and better imaging characteristics in certain studies . THK-5117, for example, binds to white matter in the brain, whereas THK-5351, being a pure S-form enantiomer, has lower white matter binding . T807 and PBB3 also target tau protein but have different binding affinities and off-target effects .

Conclusion

THK-5351 is a valuable compound in the field of neuroimaging, particularly for studying tau protein aggregates associated with neurodegenerative diseases. Its unique binding properties and imaging capabilities make it a crucial tool for early diagnosis and research in Alzheimer’s disease and other related conditions.

If you have any more questions or need further details, feel free to ask!

Biological Activity

THK5351, a novel radiotracer developed for positron emission tomography (PET), has garnered significant attention for its potential in imaging tau pathology, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its binding characteristics, pharmacokinetics, and clinical implications based on recent research findings.

Binding Affinity and Selectivity

This compound demonstrates a high binding affinity for neurofibrillary tangles, which are characteristic of tauopathies. In comparative studies with other tau tracers, this compound exhibited:

  • Higher selectivity for tau deposits in AD brain tissues compared to other tracers like THK5117.
  • Faster dissociation rates from white matter tissues, enhancing its signal-to-background ratio during imaging .

The binding of this compound correlates significantly with the amount of tau deposits in human brain samples, making it a promising candidate for early diagnosis of tau-related pathologies .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable properties:

  • Rapid brain uptake : Initial studies show that peak uptake occurs swiftly after administration, with a notable reduction in retention within subcortical white matter compared to other tracers .
  • Stable metabolism : In animal models, this compound showed no defluorination, suggesting stability that could enhance its utility in clinical settings .

Early Detection of Neurodegenerative Diseases

This compound has been validated as a sensitive imaging tool for detecting tau pathology in various conditions. Notable findings include:

  • Increased uptake in atypical cases : In patients with corticobasal syndrome (CBS), this compound PET imaging revealed significant tracer accumulation corresponding to symptomatic brain regions . This suggests its utility in identifying early-stage pathologies that may not be apparent through conventional imaging techniques.
  • Longitudinal studies : Research indicates that increased uptake of this compound can predict cognitive decline in patients with mild cognitive impairment (MCI) who are amyloid-negative, thus serving as a potential biomarker for disease progression .

Case Study Example

A specific case study demonstrated the application of this compound PET to assess Wallerian degeneration following cerebral infarction. The imaging provided insights into the extent of neuronal damage and recovery processes, showcasing the tracer's versatility beyond typical tau imaging .

Comparative Data Table

The following table summarizes key findings from various studies regarding this compound's biological activity:

Study ReferenceFindingsPopulationKey Outcomes
Higher binding affinity for tau; faster dissociation from white matterAD patientsSignificant correlation with tau deposits
Sensitivity in detecting asymmetric CBS pathologiesCBS patientsTracer uptake reflected astrogliosis
Predictor of cognitive decline in amyloid-negative MCIMCI patientsIncreased uptake linked to poor prognosis
Longitudinal assessment of tau pathology progressionP301S mouse modelCorrelation between tracer uptake and clinical signs

Off-Target Binding and Implications

Research has identified off-target binding to monoamine oxidase B (MAO-B), which can influence the interpretation of this compound PET results. Studies have shown that MAO-B inhibitors significantly reduce tracer uptake, indicating that some observed signals may not solely reflect tau pathology but also neurochemical alterations associated with MAO-B activity . This highlights the importance of considering pharmacological interactions when interpreting PET imaging results.

Properties

IUPAC Name

(2S)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVXFZWSPCOWSN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@@H](CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707147-26-9
Record name THK-5351
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707147269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THK-5351
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3F6WUN31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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